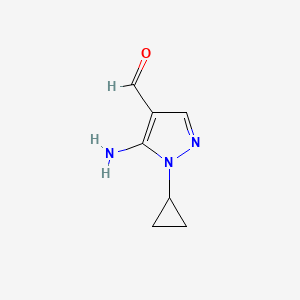![molecular formula C17H14ClNO3 B2718128 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid CAS No. 892255-06-0](/img/structure/B2718128.png)
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” is a chemical compound with the molecular formula C17H14ClNO3 . It’s a complex organic compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” includes an indole ring, a carboxylic acid group, and a 2-chlorophenoxyethyl group . The compound has a total of 52 bonds, including 25 non-H bonds, 8 multiple bonds, 15 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Physical And Chemical Properties Analysis
The molecular weight of “1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” is 315.75 . Other physical and chemical properties such as boiling point, density, and solubility would need to be determined experimentally or could be found in specialized chemical databases.科学的研究の応用
Chemical Intermediates and Synthesis
Compounds related to 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid have been investigated for their roles in chemical synthesis, demonstrating their versatility as intermediates. For instance, derivatives of indole carboxylic acids have been synthesized and evaluated for their ability to inhibit enzymes, showcasing their potential in the development of pharmacological agents. Such compounds are valuable for their inhibitory activities against specific biological targets, contributing to the exploration of new therapeutic agents (Lehr, Klimt, & Elfringhoff, 2001). Additionally, the study of ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates highlights the synthetic utility of indole derivatives in organic chemistry, providing pathways to generate structurally diverse molecules (Beccalli, Marchesini, & Pilati, 1994).
Catalyst Support Material
Research on copolymers based on indole carboxylic acids has unveiled their application as support materials for platinum catalysts, particularly in the context of methanol oxidation. This application is critical for the development of more efficient and durable electrocatalysts, which are essential for fuel cell technologies. The creation of highly porous fibers from indole-6-carboxylic acid and 3,4-ethylenedioxythiophene copolymers facilitates the uniform dispersion of platinum particles, enhancing the catalytic activity of these composite electrodes (Wu, Kuo, Chen, & Chang, 2015).
Antibacterial Agents
Indole derivatives have also been synthesized and tested for their antibacterial properties, revealing the potential of these compounds in combating bacterial infections. The study of various indole-3-carboxylic acid analogues highlights their role in the development of new antibacterial agents, offering insights into structure-activity relationships and paving the way for the discovery of novel therapeutics (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Environmental and Agricultural Research
The study of chlorophenoxy herbicides, structurally related to indole-3-carboxylic acid derivatives, has contributed to understanding the mechanisms of herbicide action and their environmental impact. These studies provide valuable information for the development of safer and more effective herbicidal compounds, as well as insights into their toxicity mechanisms and environmental degradation pathways (Bongiovanni, Konjuh, Pochettino, & Ferri, 2012).
Safety And Hazards
The safety and hazards associated with “1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” are not available from the current information. It’s important to handle all chemical compounds with appropriate safety precautions, and the specific safety data for this compound should be available from the manufacturer or supplier .
特性
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-6-2-4-8-16(14)22-10-9-19-11-13(17(20)21)12-5-1-3-7-15(12)19/h1-8,11H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJOKCMLJJDHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24814897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2E)-3-[(4-iodophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile](/img/structure/B2718045.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2718050.png)
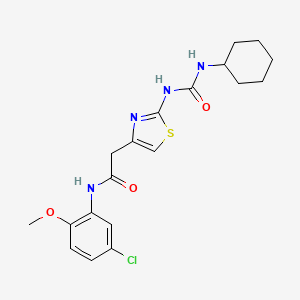
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2718053.png)
![2-benzyl-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2718054.png)
![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2718056.png)
![5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2718057.png)
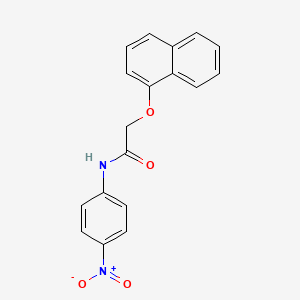
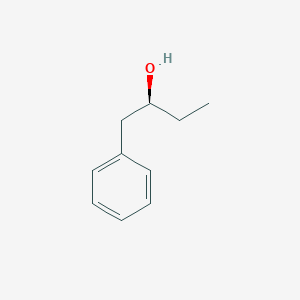
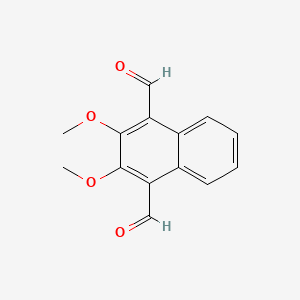
![Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2718065.png)
![4-chloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2718066.png)
![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2718067.png)
